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Introduction

Lazertinib (YH25448), marketed as LECLAZA®, is an oral, third-generation, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by
Yuhan Corporation and Janssen Biotech to address the challenges of treating non-small cell
lung cancer (NSCLC) harboring EGFR mutations.[2][3] This technical guide provides an in-
depth overview of the discovery, mechanism of action, preclinical data, and clinical
development of Lazertinib, intended for professionals in the field of oncology and drug
development.

Discovery and Rationale

The development of Lazertinib was a deliberate effort to improve upon earlier generations of
EGFR TKiIs, including the third-generation inhibitor osimertinib.[4] The primary challenge with
first- and second-generation TKIs was the near-inevitable development of resistance, most
commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of
the EGFR gene.[1]

Lazertinib was designed with two key objectives:

o Potent and Selective Inhibition: To potently inhibit the activity of EGFR kinases with both
primary sensitizing mutations (Exon 19 deletions [Ex19del] and L858R substitution) and the

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b608487?utm_src=pdf-interest
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.glpbio.com/lazertinib.html
https://go.drugbank.com/drugs/DB16216/clinical_trials?conditions=DBCOND0034130&phase=3&purpose=treatment&status=active_not_recruiting
https://www.pharmaceutical-technology.com/news/yuhan-janssen-licensing-deal/
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8897717/
https://www.glpbio.com/lazertinib.html
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

T790M resistance mutation.[1]

o Wild-Type Sparing and CNS Penetration: To exhibit minimal activity against wild-type (WT)
EGFR, thereby predicting a more favorable safety profile with fewer off-target toxicities (e.g.,
rash and diarrhea), and to effectively cross the blood-brain barrier (BBB) to treat and prevent
brain metastases, a common site of disease progression.[5][6][7]

The chemical structure of Lazertinib is distinct from osimertinib, notably featuring a substituted
pyrazole group.[8] Insights from the original composition of matter patent (WO2016060443A2)
reveal that extensive structure-activity relationship (SAR) studies were conducted. These
studies demonstrated that the combination of a hydrophobic phenyl group and a hydrophilic
amine substituent on the pyrazole ring was critical for achieving high potency and selectivity for
mutant EGFR.[5][9]

Mechanism of Action

Lazertinib exerts its therapeutic effect through the irreversible inhibition of mutant EGFR. It
forms a covalent bond with the Cys797 residue within the ATP-binding site of the EGFR kinase
domain.[7][10] This irreversible binding effectively blocks the autophosphorylation of the EGFR
kinase and prevents the activation of downstream signaling cascades critical for tumor cell
proliferation, survival, and metastasis, including the PISK/AKT and RAS/RAF/MEK/ERK
pathways.[10][11] By halting these signals, Lazertinib induces apoptosis (programmed cell
death) in EGFR-mutant lung cancer cells.[10]
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Caption: Lazertinib's Mechanism of Action on the EGFR Signaling Pathway.
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Preclinical Development
In Vitro Studies

Enzyme Inhibition Assays: Lazertinib demonstrated potent and selective inhibition of mutant
EGFR kinase activity. In cell-free kinase assays, it showed low nanomolar IC50 values against
EGFR single and double mutations, while being significantly less potent against WT EGFR and
other kinases like HER2 and HER4.[5][12]

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Target Kinase Lazertinib IC50 (nM) Reference(s)
EGFR Ex19del 5.0 [12]

EGFR L858R 20.6 [12]

EGFR T790M 1.7 - 20.6 [5]

EGFR Ex19del/T790M 1.7 [12]

EGFR L858R/T790M 2.0 [12]

EGFR Wild-Type 76 [12]

| HER2 Wild-Type | 133 |[13] |

Cell-Based Assays: In cell proliferation assays, Lazertinib effectively inhibited the growth of
NSCLC cell lines harboring EGFR mutations. The 50% growth inhibition (GI50) values were in
the low nanomolar range for mutant cell lines (e.g., PC-9 [Ex19del] and NCI-H1975
[L858R/T790M]), while being substantially higher for cells with WT EGFR, confirming its mutant
selectivity.[12] Furthermore, Western blot analyses confirmed that Lazertinib treatment led to a
dose-dependent reduction in the phosphorylation of EGFR and its downstream effectors, AKT
and ERK, in mutant cell lines.[10][14]

Table 2: In Vitro Cell Proliferation Inhibition (GI50, nM)
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. EGFR Mutation Lazertinib GI50
Cell Line Reference(s)
Status (nM)
PC-9 Ex19del 5 [12]
NCI-H1975 L858R/T790M 6 [12]

| H2073 | Wild-Type | 711 |[12] |

In Vivo Studies

Xenograft Models: Lazertinib demonstrated significant anti-tumor activity in various in vivo
models. In mice bearing subcutaneous patient-derived xenografts (PDX) or cell line-derived
xenografts (CDX) of EGFR-mutant NSCLC, oral administration of Lazertinib resulted in dose-
dependent tumor regression.[10][15]

CNS Metastasis Models: A key differentiator for Lazertinib is its high degree of BBB
penetration.[5] In mouse models where human NSCLC cells were implanted intracranially,
Lazertinib treatment led to significant inhibition of brain tumor growth and prolonged survival
compared to control groups and even other EGFR TKIs.[5][6][9] This preclinical evidence was a
strong indicator of its potential clinical efficacy against CNS metastases.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.selleckchem.com/products/lazertinib-yh25448-gns-1480.html
https://www.selleckchem.com/products/lazertinib-yh25448-gns-1480.html
https://www.selleckchem.com/products/lazertinib-yh25448-gns-1480.html
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34911336/
https://clinicaltrials.gov/study/NCT04248829
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11758113/
https://www.benchchem.com/product/b608487?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11758113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9715807/
https://pdfs.semanticscholar.org/aea9/78d76731383263c83d7c1a5e1974991e2ff0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Evaluation

Target Identification
(Mutant EGFR)

Lead Optimization (SAR)
Patent WO2016060443A2

In Vitro A

Kinase Inhibition
(TR-FRET Assay)

Cell Proliferation
(MTT / CellTiter-Glo)

Vivo Models

Signaling Pathway [EESMl Subcutaneous CDX/
(Western Blot) e PDX Models

Intracranial : Pharmacokinetics (PK)
Metastasis Models Ml & Pharmacodynamics (PD)

Clinical Development

Phase I/ll (LASER201)
Dose, Safety, Efficacy

Phase Il (LASER301)
1st Line vs. Gefitinib

Phase Il (MARIPOSA)
1st Line Combo vs. Osimertinib

Regulatory Approval

Click to download full resolution via product page

Caption: High-Level Experimental Workflow for Lazertinib Development.
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Kinase Inhibition Assay (Time-Resolved FRET):

e Principle: Measures the inhibitory effect of the compound on the phosphorylation of a peptide
substrate by a specific EGFR kinase (WT or mutant variants).

e Methodology: Recombinant EGFR enzymes, a ULight-poly-GT peptide substrate, ATP, and
serially diluted Lazertinib were combined in a kinase assay buffer (e.g., 50mM HEPES pH
7.5, 10mM MgCI2, 1ImM EGTA, 2mM DTT, 0.01% Tween-20). The reaction was incubated at
room temperature for 1 hour and stopped with EDTA. The amount of phosphorylated
substrate was quantified using TR-FRET technology. IC50 values were calculated from
dose-response curves.[1]

Cell Proliferation Assay (e.g., CellTiter-Glo®):
e Principle: Measures cell viability by quantifying ATP, an indicator of metabolically active cells.

o Methodology: NSCLC cells (e.g., PC-9, NCI-H1975) were seeded in 96-well plates. After cell
attachment, they were treated with various concentrations of Lazertinib for 72 hours. The
CellTiter-Glo® reagent was then added, and luminescence was measured. GI50 values were
determined by plotting cell viability against drug concentration.[1]

Western Blot for EGFR Phosphorylation:

o Principle: Detects the levels of specific proteins (total and phosphorylated forms) to assess

the inhibition of signaling pathways.

o Methodology: H1975 cells were treated with dose-escalating concentrations of Lazertinib for
2 hours. Cells were lysed, and protein concentrations were determined. Equal amounts of
protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with
primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR. A
secondary antibody conjugated to HRP was used for detection via chemiluminescence.[13]
[14]

Patient-Derived Xenograft (PDX) Model:

e Principle: Evaluates the in vivo efficacy of a drug on human tumors grown in immunodeficient

mice.
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e Methodology: Tumor fragments from an NSCLC patient are surgically implanted
subcutaneously into the flank of immunodeficient mice (e.g., NSG mice). Once tumors reach
a specified volume (e.g., 50-100 mm?3), mice are randomized into treatment (Lazertinib, p.o.,
daily) and vehicle control groups. Tumor volume is measured regularly with calipers. Efficacy
is assessed by comparing tumor growth inhibition between the treated and control groups.
[16][17]

Clinical Development and Efficacy

Lazertinib has been evaluated in several pivotal clinical trials that have established its efficacy
and safety profile.

Phase I/l Study (LASER201 /| NCT03046992)

This first-in-human study evaluated Lazertinib in patients with advanced EGFR-mutant NSCLC
who had progressed on prior EGFR TKIs. The recommended Phase 2 dose was established at
240 mg once daily.[18]

e Second-Line T790M-Positive Cohort: In 76 patients with confirmed T790M mutation,
Lazertinib demonstrated robust and durable responses.[19]

 First-Line Cohort: A cohort of 43 treatment-naive patients was also evaluated.[14][20]

Table 3: Key Efficacy Results from LASER201 Trial

2nd-Line T790M+

Endpoint (n=76) 1st-Line (n=43) Reference(s)
ORR 55.3% 70.0% [19][20]
Median PFS 11.1 months 24.6 months [19][20]
Median DoR 17.7 months 23.5 months [20][21]
Median OS 38.9 months Not Estimable [14][22][23]

| Intracranial ORR | 85.7% (n=7) | Not specified |[19] |
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Phase Illl Study (LASER301 / NCT04248829)

This randomized, double-blind study compared Lazertinib to the first-generation TKI Gefitinib
as a first-line treatment for 393 patients with EGFR-mutant advanced NSCLC.[24][25]

e Primary Endpoint: Lazertinib met its primary endpoint, demonstrating a statistically
significant and clinically meaningful improvement in progression-free survival (PFS)
compared to Gefitinib.[26] The PFS benefit was consistent across all predefined subgroups,
including in patients with CNS metastases at baseline.[24]

Table 4: Key Efficacy Results from LASER301 Trial (Lazertinib vs. Gefitinib)

Hazard Ratio

Endpoint Lazertinib Gefitinib Reference(s)
(95% CiI)
_ 0.45 (0.34 -
Median PFS 20.6 months 9.7 months 0.58) [24][26]
ORR 76% 76% - [24][26]
Median DoR 19.4 months 8.3 months - [24][26]

| 18-month OS Rate | 80% | 72% | 0.74 (0.51 - 1.08) |[25] |

Phase Ill Study (MARIPOSA | NCT04487080)

This landmark trial evaluated Lazertinib in combination with amivantamab (an EGFR-MET
bispecific antibody) against osimertinib monotherapy in the first-line setting for over 1,000
patients with EGFR-mutant NSCLC.[10][21]

e Primary Endpoint: The combination of amivantamab and Lazertinib significantly improved
PFS compared to osimertinib, establishing a new standard-of-care option in this setting.[27]
This combination therapy received FDA approval in August 2024.[5][28]

Table 5: Key Efficacy Results from MARIPOSA Trial (Amivantamab + Lazertinib vs.
Osimertinib)
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. Amivantamab ] o Hazard Ratio
Endpoint . Osimertinib Reference(s)
+ Lazertinib (95% CI)

| Median PFS | 23.7 months | 16.6 months | 0.70 (0.58 - 0.85) |[27] |

Mechanisms of Resistance to Lazertinib

As with other third-generation EGFR TKIs, acquired resistance to Lazertinib eventually
develops. Studies utilizing circulating tumor DNA (ctDNA) from patients progressing on
Lazertinib have identified several resistance mechanisms.

o On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary
EGFR C797S mutation, which is located at the covalent binding site of the drug, thereby
preventing irreversible inhibition.[25][29]

o Off-Target Resistance: These mechanisms involve the activation of bypass signaling
pathways. The most frequently observed include:

o

MET Amplification[29]

[¢]

PIK3CA Alterations[29]

o

HER2 (ERBB2) Amplification

o

CCNE1 Amplification[29]

e T790M Loss: In patients initially treated for T790M-positive disease, the loss of the T790M
clone is also a common finding at the time of progression.[29]

The spectrum of resistance mechanisms is broadly similar to that seen with osimertinib, though
with some differences in frequency, highlighting the complex clonal evolution under the
selective pressure of targeted therapy.[29]

Conclusion

Lazertinib is a potent, selective, and CNS-penetrant third-generation EGFR TKI that has
demonstrated significant clinical benefit for patients with EGFR-mutant NSCLC. Its
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development, from rational design based on SAR studies to successful Phase llI trials,
represents a significant advancement in the field. As a monotherapy, it has proven superior to
first-generation TKls, and in combination with amivantamab, it has surpassed the efficacy of
osimertinib in the first-line setting. Ongoing research continues to explore its role in various
clinical scenarios and to develop strategies to overcome the inevitable challenge of acquired
resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/product/b608487#discovery-and-development-history-of-lazertinib
https://www.benchchem.com/product/b608487#discovery-and-development-history-of-lazertinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b608487?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

